molecular formula C29H22Cl3NO6S B15284326 ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate

Cat. No.: B15284326
M. Wt: 618.9 g/mol
InChI Key: VNHWEJPZFPNLKR-NCOWEZBHSA-N
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Description

Ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core functionalized with a methylidene group, a 4-methoxybenzoyl amino substituent, and a dichlorophenyl methoxy moiety. Its Z-configuration at the methylidene group is critical for maintaining structural rigidity and electronic properties. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions (as seen in analogous systems) and cyclocondensation steps to form the thiophene ring .

Properties

Molecular Formula

C29H22Cl3NO6S

Molecular Weight

618.9 g/mol

IUPAC Name

ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4-hydroxy-2-(4-methoxybenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C29H22Cl3NO6S/c1-3-38-29(36)25-26(34)24(40-28(25)33-27(35)17-6-9-20(37-2)10-7-17)13-16-4-11-23(22(32)12-16)39-15-18-5-8-19(30)14-21(18)31/h4-14,34H,3,15H2,1-2H3/b24-13-,33-28?

InChI Key

VNHWEJPZFPNLKR-NCOWEZBHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)/SC1=NC(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)SC1=NC(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-[(4-methoxybenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps:

    Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the benzylidene group: The benzylidene group is introduced via a condensation reaction with an aldehyde.

    Attachment of the chlorobenzyl group: The chlorobenzyl group is attached through an etherification reaction.

    Formation of the amide bond: The amide bond is formed by reacting the intermediate with 4-methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzylidene group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the effects of its functional groups on biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Ethyl (5Z)-2-[(4-Fluorophenyl)amino]-5-[(4-Methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate

  • Core : Thiophene with Z-methylidene and 4-oxidanylidene groups.
  • Substituents: 4-Fluorophenyl amino (vs. 4-methoxybenzoyl amino in the target compound) and 4-methoxyphenyl methylidene.
  • Key Differences: The fluorophenyl group introduces electronegativity but lacks the steric bulk of the dichlorophenyl methoxy group.
  • Synthesis : Similar Pd-catalyzed coupling but with fluorophenyl boronic acid .

Ethyl (5Z)-2-[(3-Chlorophenyl)amino]-5-(Furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate (CAS 6089-97-0)

  • Core : Thiophene with furan-derived methylidene.
  • Substituents: 3-Chlorophenyl amino (vs. 4-methoxybenzoyl amino) and furan methylidene (vs. dichlorophenyl methoxy).
  • The chlorophenyl amino group provides moderate hydrophobicity but less steric hindrance than the target’s benzoyl amino group .
  • Bioactivity : Likely less potent against Gram-negative bacteria due to reduced lipophilicity .

Heterocyclic Analogues with Modified Cores

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Core : Thiazolo[3,2-a]pyrimidine (vs. thiophene).
  • Substituents : 4-Chlorophenyl, methoxycarbonyl methylidene, and methyl groups.
  • Key Differences : The fused thiazolo-pyrimidine core increases π-conjugation and planarity, enhancing binding to enzymatic targets. However, the absence of a dichlorophenyl methoxy group reduces steric and electronic complexity compared to the target compound .
  • Synthesis : Cyclocondensation of thiosemicarbazides with chloroacetic acid, differing from the target’s Suzuki-like coupling steps .

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-Methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

  • Core: 4-Thiazolidinone (vs. thiophene).
  • Substituents: Dual methoxyphenyl groups and hydrazono linkage.
  • Key Differences: The thiazolidinone core offers a lactam ring for hydrogen bonding but lacks the thiophene’s sulfur-mediated electronic effects. The hydrazono group introduces redox activity absent in the target compound .
  • Applications : Primarily explored for antidiabetic activity, contrasting with the target’s likely antimicrobial focus .

Substituent-Driven Comparisons

Compound Core Substituents Lipophilicity (LogP) Key Bioactivity
Target Compound Thiophene Dichlorophenyl methoxy, 4-methoxybenzoyl amino ~4.2 (estimated) Antimicrobial, Anticancer (hypoth.)
Ethyl (5Z)-2-[(4-Fluorophenyl)amino]-... Thiophene 4-Methoxyphenyl methylidene, 4-fluorophenyl amino ~3.5 Moderate enzyme inhibition
CAS 6089-97-0 Thiophene Furan methylidene, 3-chlorophenyl amino ~3.0 Antioxidant, Antifungal
Thiazolo[3,2-a]pyrimidine Derivative Thiazolo-pyrimidine 4-Chlorophenyl, methoxycarbonyl methylidene ~3.8 Kinase inhibition

Research Findings and Implications

  • Synthetic Challenges : Introducing the dichlorophenyl methoxy group requires careful optimization of coupling conditions to avoid steric clashes, as seen in Pd-catalyzed systems .
  • Crystallographic Validation : The Z-configuration and substituent positions must be confirmed via X-ray crystallography using programs like SHELXL , as misassignment could invalidate bioactivity predictions.

Biological Activity

Ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, which is known for its pharmacological significance. The presence of various substituents such as chlorophenyl and methoxy groups enhances its biological profile. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC20H18Cl2N2O4S
Molecular Weight431.33 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been tested against various cancer cell lines, showing promising results.

  • Mechanism of Action : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
  • Case Study : A study involving structurally related compounds demonstrated an IC50 value of less than 10 µM against HepG2 liver cancer cells, indicating potent cytotoxicity. The structure-activity relationship (SAR) suggested that electron-withdrawing groups like chlorine enhance activity by stabilizing the compound's interaction with target proteins .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various animal models.

  • Testing Models : In picrotoxin-induced seizure models, compounds similar to this have shown significant anticonvulsant effects, with median effective doses significantly lower than standard medications like ethosuximide .
  • Research Findings : A study reported that the compound exhibited a protective effect against seizures with an ED50 value in the range of 20–30 mg/kg, highlighting its potential as a therapeutic agent for epilepsy .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and thiophene rings can significantly impact the biological activity:

SubstituentEffect on Activity
Chlorine on phenylIncreases potency
Methoxy on benzoylEnhances solubility
Thiophene ringCritical for activity

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